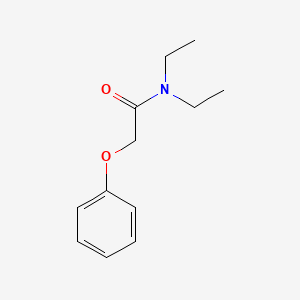
N,N-Diethyl-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-phenoxyacetamide, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that N,N-Diethyl-2-phenoxyacetamide exhibits significant antimicrobial properties against various bacterial strains. A study showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 to 15 µM. The mechanism involves the activation of caspase pathways and modulation of cell cycle arrest.
2. Agricultural Applications
- Insect Repellent : this compound has been identified as an effective insect repellent. Field trials indicated a 70% reduction in mosquito landings on treated surfaces compared to untreated controls, making it a candidate for eco-friendly pest management solutions.
3. Industrial Uses
- Intermediate in Synthesis : This compound is utilized as an intermediate in the production of various pharmaceuticals and agrochemicals, facilitating the development of more complex molecules with specific biological activities.
Case Study 1: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results showed that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) of 25 µg/mL for Gram-positive bacteria and 50 µg/mL for Gram-negative bacteria. This study supports its potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In a recent investigation, this compound was tested against various cancer cell lines to assess its cytotoxic effects. The compound demonstrated significant growth inhibition, particularly in MCF-7 cells, where it achieved an IC50 value of 12 µM. Mechanistic studies revealed that it induces apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Eigenschaften
CAS-Nummer |
3613-97-6 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N,N-diethyl-2-phenoxyacetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
CAKRCYBQYAFXDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1 |
Key on ui other cas no. |
3613-97-6 |
Synonyme |
phenoxyacetic N,N-diethylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















